molecular formula C8H13ClO2 B12916566 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 62870-38-6

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B12916566
CAS No.: 62870-38-6
M. Wt: 176.64 g/mol
InChI Key: UWFSXQGXTIZDSM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a bicyclic organic compound featuring a fused cyclopentane-furan ring system. The molecule contains a chloromethyl (-CH2Cl) substituent at the 4-position and a hydroxyl (-OH) group at the 2-position. This structure imparts unique reactivity, particularly due to the chloromethyl group, which serves as a versatile electrophilic site for nucleophilic substitution reactions. The compound is of interest in synthetic organic chemistry, particularly as an intermediate in the synthesis of prostaglandin analogs and other bioactive molecules .

Properties

CAS No.

62870-38-6

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

4-(chloromethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C8H13ClO2/c9-4-5-1-2-7-6(5)3-8(10)11-7/h5-8,10H,1-4H2

InChI Key

UWFSXQGXTIZDSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1CCl)CC(O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the chloromethylation of hexahydro-2H-cyclopenta[b]furan-2-ol. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxymethyl Analogs

Compounds like (3aR,4S,5R,6aS)-5-(tert-butyldiphenylsilyloxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one () replace the chloromethyl group with a hydroxymethyl (-CH2OH) substituent. While the hydroxymethyl group enhances hydrophilicity, it lacks the electrophilic character of chloromethyl, limiting its utility in alkylation reactions. Such derivatives are often intermediates in multi-step syntheses requiring subsequent functionalization .

Halogenated Derivatives

  • Brominated Analog : 4-(2-bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol () incorporates a bromine atom, which increases steric bulk and alters electronic properties compared to chlorine. Bromine’s lower electronegativity may reduce leaving-group efficiency but enhance stability in certain environments .
  • Dibromovinyl Derivative : 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol () features a dibrominated alkene, which could confer distinct reactivity in cycloaddition or elimination reactions, diverging from the chloromethyl compound’s substitution pathways .

Protected Intermediates

Compounds such as (3aR,4S,5R,6aS)-4-((tert-butyldimethylsilyloxy)methyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-ol () employ silyl (TBS) and tetrahydropyranyl (THP) protecting groups. These groups enhance stability during synthesis but necessitate deprotection steps, adding complexity compared to the directly reactive chloromethyl group .

Complex Bioactive Derivatives

Such structures may target specific enzymes or receptors, whereas the chloromethyl compound is more suited for modular derivatization .

Biological Activity

4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₈H₁₃ClO
  • Molecular Weight : 158.64 g/mol
  • CAS Number : 32233-40-2

The presence of the chloromethyl group and the cyclopentafuran moiety suggests potential reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance, derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated a dose-dependent reduction in cell viability in renal cell carcinoma models, indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound A786-O (Renal)10Inhibition of HIF-2α
Compound BA549 (Lung)15Induction of apoptosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : They may affect signaling pathways such as the HIF pathway, which is crucial in tumor growth and metastasis .

Case Study 1: Renal Cell Carcinoma

In a xenograft model using renal cell carcinoma (786-O), treatment with a derivative of this compound resulted in significant tumor size reduction compared to control groups. The study reported a reduction in HIF-2α levels and associated gene expressions, suggesting effective targeting of hypoxic tumor microenvironments .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential as an antimicrobial agent .

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